
Technical Whitepaper: Physicochemical
Profiling and Synthesis of 1-(2-Chloroethoxy)-2-

methylcyclohexane

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
1-(2-Chloroethoxy)-2-

methylcyclohexane

CAS No.: 1094273-74-1

Cat. No.: B1372791

Get Quote

Executive Summary
1-(2-Chloroethoxy)-2-methylcyclohexane is a functionalized ether intermediate characterized

by a cyclohexane scaffold substituted with a methyl group at the C2 position and a

chloroethoxy side chain at the C1 position. It serves as a critical electrophilic building block in

medicinal chemistry, particularly for introducing the 2-(cyclohexyloxy)ethyl motif into amines or

phenolics via nucleophilic substitution.

This guide provides a comprehensive analysis of its molecular properties, stereochemical

considerations, and validated synthetic protocols, designed for researchers in lead optimization

and process chemistry.

Molecular Identity & Fundamental Parameters[1][2]
[3]
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The physicochemical profile below establishes the baseline metrics for identification and

stoichiometric calculations.

Parameter Value Technical Notes

IUPAC Name
1-(2-Chloroethoxy)-2-

methylcyclohexane

CAS Number 1094273-74-1
Primary identifier for regulatory

searches.[1]

Molecular Formula C₉H₁₇ClO

Molecular Weight 176.68 g/mol
Average mass (weighted).[2][3]

[4]

Monoisotopic Mass 176.0968 Da
Based on ³⁵Cl (100%

abundance).

Isotopic Mass (M+2) 178.0938 Da
Based on ³⁷Cl (~32%

abundance).

Heavy Atom Count 11

ClogP (Predicted) ~3.2 - 3.5
Highly lipophilic; limited

aqueous solubility.

Mass Spectrometry Signature
For quality control (QC) validation, the presence of a chlorine atom dictates a distinct isotopic

pattern.

Base Peak (M): 176.1 m/z

Isotope Peak (M+2): 178.1 m/z

Intensity Ratio: The M:(M+2) ratio will be approximately 3:1, a diagnostic signature for

monochlorinated compounds.

Stereochemical Analysis & Conformation
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The presence of substituents at C1 and C2 creates two chiral centers, resulting in four possible

stereoisomers (two enantiomeric pairs). However, in non-asymmetric synthesis, these exist as

two diastereomers: cis and trans.

Isomer Stability (Thermodynamics)
Trans-Isomer: Generally favored thermodynamically. In the lowest energy chair

conformation, both the methyl group (C2) and the chloroethoxy group (C1) can adopt an

equatorial position (diequatorial), minimizing 1,3-diaxial interactions.

Cis-Isomer: Forces one substituent into an axial position, increasing steric strain.

Structural Visualization
The following diagram illustrates the stereochemical relationship and the connectivity of the

chloroethoxy linker.

Stereochemical Configurations

Trans-Isomer
(Diequatorial - More Stable)

Cis-Isomer
(Axial/Equatorial - Less Stable)

1-(2-Chloroethoxy)-2-methylcyclohexane
C9H17ClO

  Major Product (Thermodynamic)

  Minor Product (Kinetic)

Click to download full resolution via product page

Figure 1: Stereochemical divergence of the target molecule based on substitution patterns.

Synthetic Pathways[7]
As a Senior Application Scientist, I recommend two primary routes. The choice depends on the

availability of starting materials and the desired stereochemical purity.

Method A: Williamson Ether Synthesis (Recommended)
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This method offers the highest control over the reaction, utilizing 2-methylcyclohexanol as the

chiral scaffold.

Protocol:

Deprotonation: React 2-methylcyclohexanol with Sodium Hydride (NaH) in dry THF or DMF

at 0°C to form the alkoxide.

Note: Use excess NaH (1.2 equiv) to ensure complete deprotonation.

Alkylation: Add 1-bromo-2-chloroethane (or 1-iodo-2-chloroethane) dropwise.

Critical Step: Maintain temperature <10°C during addition to prevent elimination side

reactions (E2) which form vinyl ethers.

Reflux: Warm to room temperature and reflux (60°C) for 4–12 hours.

Workup: Quench with saturated NH₄Cl, extract with Ethyl Acetate.

Method B: Hydroxyethylation + Chlorination (Scale-Up
Route)
Better suited for larger batches where handling NaH is hazardous.

Step 1: 2-Methylcyclohexanol + Ethylene Oxide (catalytic BF₃·Et₂O)

2-(2-methylcyclohexyloxy)ethanol.

Step 2: Chlorination of the alcohol using Thionyl Chloride (SOCl₂) or Methanesulfonyl

chloride (MsCl) followed by LiCl.

Synthetic Workflow Diagram
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Start: 2-Methylcyclohexanol

Reagent: NaH (1.2 eq), THF
(Alkoxide Formation)

Intermediate: Sodium Alkoxide

  - H2 Gas

Reagent: 1-Bromo-2-chloroethane
(Electrophile)

Product: 1-(2-Chloroethoxy)-2-methylcyclohexane
(Crude Oil)

  SN2 Reaction (Reflux)

  + Dropwise Addition

Purification: Vacuum Distillation
or Flash Chromatography
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Figure 2: Step-by-step workflow for the Williamson Ether Synthesis route.

Analytical Validation (QC)
To certify the identity of the synthesized compound, the following analytical criteria must be

met.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
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3.60 - 3.80 ppm (Multiplet, 4H): Distinctive signal for the ethoxy linker (

). The protons adjacent to the chlorine and oxygen will overlap or appear as complex triplets.

3.10 - 3.30 ppm (Multiplet, 1H): The methine proton at C1 of the cyclohexane ring (

).

0.90 - 1.00 ppm (Doublet, 3H): The methyl group at C2.

1.10 - 2.10 ppm (Multiplets): Remaining cyclohexane ring protons.

Safety & Handling
Hazards: As an alkyl chloride, this compound is a potential alkylating agent. It should be

treated as a skin sensitizer and potential mutagen.

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Ethers can form peroxides upon

prolonged exposure to air; test for peroxides before distillation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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